![molecular formula C24H16N2 B14597829 Benzo[f]quinazoline, 1,3-diphenyl- CAS No. 60708-99-8](/img/structure/B14597829.png)
Benzo[f]quinazoline, 1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[f]quinazoline, 1,3-diphenyl- is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[f]quinazoline, 1,3-diphenyl- can be achieved through various methods. One common approach involves the Aza-reaction, which includes the coupling of imine and electron-rich alkene . Another method is the Microwave-assisted reaction, which accelerates the reaction process and improves yields . Metal-catalyzed reactions, such as those involving transition metals, are also employed to synthesize quinazoline derivatives .
Industrial Production Methods
Industrial production of Benzo[f]quinazoline, 1,3-diphenyl- often involves large-scale synthesis using metal-catalyzed reactions. These methods are preferred due to their efficiency and scalability. The use of phase-transfer catalysis and ultrasound-promoted reactions are also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[f]quinazoline, 1,3-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions often involve the use of hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) as oxidizing agents . Reduction reactions can be carried out using reducing agents such as sodium borohydride .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, MCPBA
Reduction: Sodium borohydride
Substitution: Various nucleophiles and electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinazoline N-oxides, while reduction reactions can produce reduced quinazoline derivatives .
Applications De Recherche Scientifique
Benzo[f]quinazoline, 1,3-diphenyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer, antibacterial, and antifungal agent . Its ability to penetrate the blood-brain barrier makes it suitable for targeting central nervous system diseases . Additionally, it is used in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of Benzo[f]quinazoline, 1,3-diphenyl- involves its interaction with various molecular targets and pathways. It acts by inhibiting specific enzymes and receptors, leading to the disruption of cellular processes . For example, it can inhibit protein kinases, which play a crucial role in cell signaling and proliferation . This inhibition can result in the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Benzo[f]quinazoline, 1,3-diphenyl- is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include quinazolinone derivatives such as erlotinib, gefitinib, and lapatinib, which are used as anticancer agents . While these compounds share a similar core structure, Benzo[f]quinazoline, 1,3-diphenyl- exhibits distinct pharmacological properties that make it a valuable compound for further research and development .
Conclusion
Benzo[f]quinazoline, 1,3-diphenyl- is a versatile compound with significant potential in various scientific fields. Its diverse chemical reactions, wide range of applications, and unique mechanism of action make it a valuable subject for ongoing research. As scientists continue to explore its properties and applications, it is likely that new and innovative uses for this compound will be discovered.
Propriétés
Numéro CAS |
60708-99-8 |
|---|---|
Formule moléculaire |
C24H16N2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1,3-diphenylbenzo[f]quinazoline |
InChI |
InChI=1S/C24H16N2/c1-3-10-18(11-4-1)23-22-20-14-8-7-9-17(20)15-16-21(22)25-24(26-23)19-12-5-2-6-13-19/h1-16H |
Clé InChI |
ARTPEPAZKUDFCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


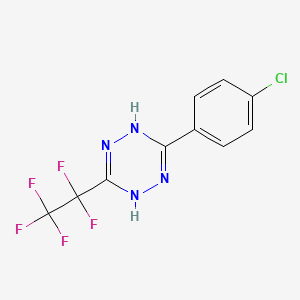
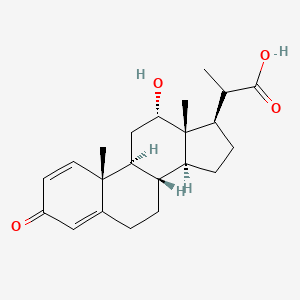

![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)
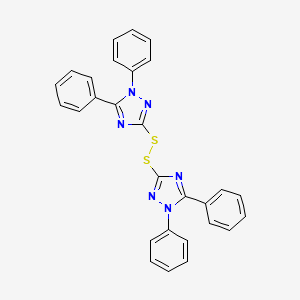
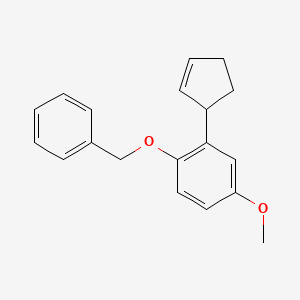
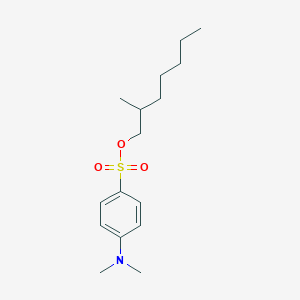
![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
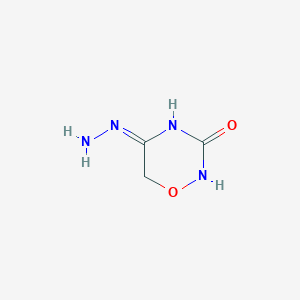
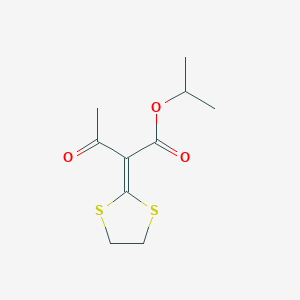
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)
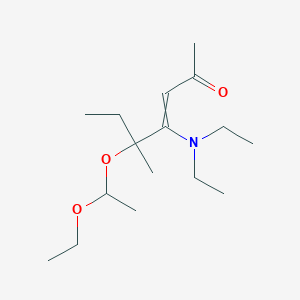
![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
